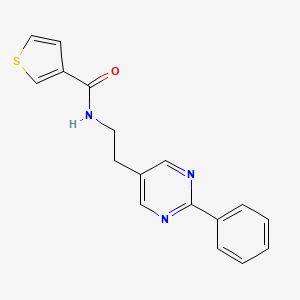

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(15-7-9-22-12-15)18-8-6-13-10-19-16(20-11-13)14-4-2-1-3-5-14/h1-5,7,9-12H,6,8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLKVSJMPLTDBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with pyrimidine-based intermediates. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of bases such as potassium t-butoxide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to thiol or thioether compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Pyrimidine Family

N-Methyl-(2-phenylpyrimidin-5-yl)methylamine (CAS 921939-11-9):

- Structure : Features a methylamine substituent on the pyrimidine ring instead of the ethyl-thiophene-carboxamide chain.

- Properties : Molecular weight = 199.25 g/mol, melting point = 77–79.5°C .

- Key Difference : The absence of the thiophene-carboxamide group likely reduces its hydrogen-bonding capacity and biological activity spectrum compared to the target compound.

2-(Trimethylsilyl)ethyl Pyrimidine Derivatives (e.g., Compound 23 in ):

- Structure : Contains a 3,4-difluorophenyl group and methoxymethyl substituents on a tetrahydropyrimidine ring.

- Key Difference : The saturated tetrahydropyrimidine ring and fluorinated aryl group may alter solubility and metabolic stability relative to the target compound’s fully aromatic pyrimidine-thiophene system .

Thiophene Carboxamide Derivatives

- 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide: Structure: Substituted with a 4-methylphenylimino group and 2-chlorophenyl carboxamide. Biological Activity: Reported to exhibit analgesic, anti-inflammatory, and antimicrobial effects . Key Difference: The chlorophenyl and isopropyl groups may enhance lipophilicity and membrane permeability compared to the target compound’s pyrimidine-ethyl linker, which could improve target engagement in polar environments.

Pyrrolidinone-Based Analogs

- 1-(4-Methylphenyl)-2-pyrrolidinone (CAS 3063-79-4): Structure: A non-aromatic pyrrolidinone ring with a 4-methylphenyl substituent. Properties: Molecular weight = 175.22 g/mol, melting point = 86–88°C . Key Difference: The lack of a pyrimidine or thiophene ring limits aromatic interactions, likely reducing its utility in applications requiring DNA/protein binding.

Data Table: Comparative Analysis

*Calculated based on structural formula.

Research Findings and Implications

- Activity Trends : Thiophene-carboxamide derivatives (e.g., ’s compound) demonstrate broad biological activities, suggesting that the target compound’s thiophene moiety may confer similar properties. The pyrimidine group could further enhance binding to enzymes or receptors via π-π stacking .

- Synthetic Accessibility : highlights commercial availability of pyrimidine intermediates (e.g., N-Methyl-(2-phenylpyrimidin-5-yl)methylamine), suggesting feasible synthesis routes for the target compound .

Q & A

Q. What are the standard methods for synthesizing N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide?

The synthesis involves multi-step organic reactions, typically starting with coupling pyrimidine and thiophene precursors. Key steps may include:

- Nucleophilic substitution to attach the pyrimidine-ethyl chain.

- Amide bond formation between the thiophene-carboxylic acid derivative and the amine group. Common solvents include dichloromethane or ethanol, with catalysts like palladium-based compounds for cross-coupling reactions . Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC .

Q. How is the molecular structure of this compound characterized?

Structural characterization employs:

- NMR spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, especially for the pyrimidine and thiophene moieties.

- X-ray crystallography to resolve 3D conformation, critical for understanding interactions with biological targets .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

The compound is sensitive to hydrolysis and oxidation. Recommended conditions:

- Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar).

- Temperature : Moderate (40–60°C) to avoid decomposition.

- Stabilizers : Use antioxidants like BHT (butylated hydroxytoluene) in storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structure-activity relationships (SAR) for analogs of this compound?

Discrepancies often arise from subtle conformational changes. Strategies include:

- Comparative crystallography : Resolve X-ray structures of analogs to identify critical bonding angles (e.g., C–S–C in thiophene) that modulate activity .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental bioactivity data .

- Mutagenesis assays : Test interactions with biological targets (e.g., kinases) to validate SAR hypotheses .

Q. What strategies improve synthetic yields of N-(2-(2-phenylpyrimidin-5-yl)ethyl)thiophene-3-carboxamide?

Yield optimization focuses on:

- Catalyst screening : Palladium/copper systems for efficient cross-coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

- Workup protocols : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for high-purity isolation .

Q. How do computational methods enhance the study of its biological interactions?

- Molecular docking : Predict binding affinities to targets (e.g., EGFR tyrosine kinase) using software like AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interaction hotspots .

- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for improved solubility) .

Q. What are the challenges in comparing biological activity across structural analogs?

Key challenges and solutions:

- Bioassay variability : Standardize protocols (e.g., fixed IC₅₀ measurement conditions) and use internal controls .

- Solubility differences : Pre-saturate analogs in DMSO/PBS mixtures to ensure consistent bioavailability in vitro .

- Metabolic instability : Perform liver microsome assays to identify labile groups (e.g., ester moieties) requiring stabilization .

Methodological Notes

- Data Contradictions : Conflicting bioactivity results may stem from impurities. Always validate compound purity (>95%) via LC-MS before biological testing .

- Advanced Characterization : For novel derivatives, include microanalysis (C, H, N, S) and high-resolution MS to confirm elemental composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.